培美曲塞二钠水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

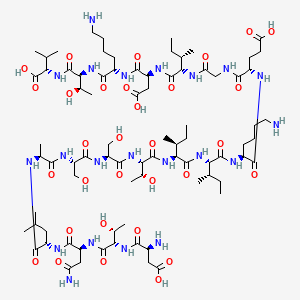

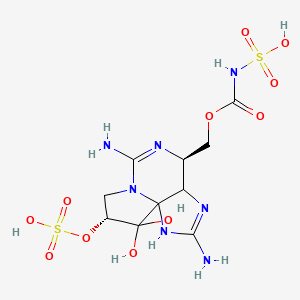

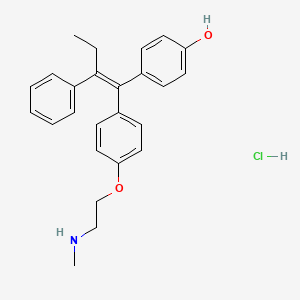

培美曲塞二钠是一种化疗药物,主要用于治疗胸膜间皮瘤和非小细胞肺癌。 它是一种叶酸类似物代谢抑制剂,可破坏叶酸依赖性代谢过程,这些过程对细胞复制至关重要 。 培美曲塞二钠以商品名 Alimta 等名称销售 .

科学研究应用

培美曲塞二钠具有广泛的科学研究应用:

化学: 用作研究叶酸类似物及其相互作用的模型化合物。

生物学: 研究其对细胞代谢和 DNA 合成的影响。

医学: 主要用于化疗治疗各种癌症,包括非小细胞肺癌和胸膜间皮瘤.

工业: 用于开发新的抗叶酸药物,并研究耐药机制。

作用机制

培美曲塞二钠通过抑制参与叶酸代谢以及嘌呤和嘧啶合成的几个关键酶来发挥作用。 这些酶包括胸腺嘧啶合成酶、二氢叶酸还原酶和甘氨酰胺核苷酸甲酰转移酶 。 通过抑制这些酶,培美曲塞二钠破坏 DNA 和 RNA 合成,导致细胞死亡,特别是在快速分裂的癌细胞中 .

类似化合物:

甲氨蝶呤: 另一种用于化疗的叶酸类似物。

拉替曲塞: 一种用于癌症治疗的胸腺嘧啶合成酶抑制剂。

普拉替曲塞: 与培美曲塞二钠类似的叶酸类似物代谢抑制剂。

独特性: 培美曲塞二钠的独特之处在于其多靶点方法,可以抑制参与叶酸代谢的多种酶。 这种广谱活性使其对各种实体瘤有效 .

生化分析

Biochemical Properties

Pemetrexed disodium hemipentahydrate plays a crucial role in biochemical reactions by inhibiting several key enzymes involved in the folate pathway. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, pemetrexed disodium hemipentahydrate disrupts the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and cell division .

Cellular Effects

Pemetrexed disodium hemipentahydrate has significant effects on various types of cells and cellular processes. It inhibits the growth of mesothelioma cell lines and shows synergistic effects when combined with cisplatin . The compound induces autophagy and apoptosis in cancer cells, thereby reducing tumor growth . Additionally, pemetrexed disodium hemipentahydrate affects cell signaling pathways, gene expression, and cellular metabolism by disrupting folate-dependent metabolic processes .

Molecular Mechanism

At the molecular level, pemetrexed disodium hemipentahydrate exerts its effects by binding to and inhibiting key enzymes in the folate pathway. This inhibition disrupts the synthesis of thymidine and purine nucleotides, leading to impaired DNA replication and cell division . The compound is taken into cells by membrane carriers such as the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase, which enhances its inhibitory effects on thymidylate synthase and glycinamide ribonucleotide formyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pemetrexed disodium hemipentahydrate change over time. The compound is primarily eliminated in the urine, with 70% to 90% of the dose recovered unchanged within the first 24 hours following administration . In vitro studies have shown that pemetrexed disodium hemipentahydrate inhibits the growth of mesothelioma cell lines and shows synergistic effects when combined with cisplatin . Long-term effects on cellular function include the induction of autophagy and apoptosis, leading to reduced tumor growth .

Dosage Effects in Animal Models

The effects of pemetrexed disodium hemipentahydrate vary with different dosages in animal models. The maximum tolerated dose was found to be 700 mg/m², with dose-limiting toxicities including neutropenia, thrombocytopenia, and cumulative fatigue . Higher doses of pemetrexed disodium hemipentahydrate can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .

Metabolic Pathways

Pemetrexed disodium hemipentahydrate is involved in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which are essential for the synthesis of thymidine and purine nucleotides . By disrupting these metabolic pathways, pemetrexed disodium hemipentahydrate impairs DNA replication and cell division .

Transport and Distribution

Pemetrexed disodium hemipentahydrate is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase . These polyglutamate forms are retained in cells and enhance the inhibitory effects of pemetrexed disodium hemipentahydrate on thymidylate synthase and glycinamide ribonucleotide formyltransferase .

Subcellular Localization

The subcellular localization of pemetrexed disodium hemipentahydrate is primarily within the cytoplasm, where it exerts its inhibitory effects on folate-dependent enzymes . The compound is taken into cells by membrane carriers and converted to polyglutamate forms, which are retained in the cytoplasm and enhance its inhibitory effects . This localization is crucial for the compound’s activity and function in disrupting DNA replication and cell division .

准备方法

合成路线和反应条件: 培美曲塞二钠的制备涉及多个步骤,从关键中间体的合成开始。 一种方法包括在乙酸和乙酸酐中酰化 4-[2-(2-氨基-4,7-二氢-4-氧代-3H-吡咯并[2,3-d]嘧啶-5-基)乙基]苯甲酸 。然后处理中间体以获得最终产物。

工业生产方法: 培美曲塞二钠的工业生产包括制备稳定的无定形和半五水合物形式。 该方法包括将培美曲塞二酸溶解在氢氧化钠中,调节 pH 值,然后加入乙醇 。然后对所得产物进行纯化和结晶,以获得所需的形态。

化学反应分析

反应类型: 培美曲塞二钠会发生各种化学反应,包括氧化、还原和取代。

常见的试剂和条件:

氧化: 涉及使用过氧化氢等氧化剂。

还原: 通常采用硼氢化钠等还原剂。

取代: 在碱性条件下使用烷基卤化物等试剂。

相似化合物的比较

Methotrexate: Another folate analog used in chemotherapy.

Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.

Pralatrexate: A folate analog metabolic inhibitor similar to pemetrexed disodium.

Uniqueness: Pemetrexed disodium is unique due to its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors .

属性

CAS 编号 |

357166-30-4 |

|---|---|

分子式 |

C40H52N10Na4O17 |

分子量 |

1036.9 g/mol |

IUPAC 名称 |

tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;pentahydrate |

InChI |

InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/t2*13-;;;;;;;;;/m00........./s1 |

InChI 键 |

MNDQQGBMLGJNME-WKUCUCPSSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

手性 SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na] |

规范 SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na] |

外观 |

Powder |

同义词 |

LY-231514 Disodium Hydrate |

产品来源 |

United States |

Q1: What is the main difference between Pemetrexed disodium 2.5 hydrate and the anhydrous form of Pemetrexed disodium?

A1: The primary difference lies in their hygroscopicity. Research indicates that the anhydrous form of Pemetrexed disodium, specifically a novel polymorph described in the study, exhibits significantly improved hygroscopicity compared to the commercially available Pemetrexed disodium 2.5 hydrate. [] This means the anhydrous form is less likely to absorb moisture from the environment, which can be beneficial for storage and handling of the drug substance.

Q2: How does the bioavailability of the anhydrous Pemetrexed disodium formulation compare to the 2.5 hydrate form?

A2: The research suggests that pharmaceutical compositions containing the anhydrous form of Pemetrexed disodium demonstrate higher bioavailability compared to formulations containing Pemetrexed disodium 2.5 hydrate. [] While the exact mechanism for this improvement is not detailed in the abstract, it could be linked to the enhanced stability and solubility of the anhydrous form.

Q3: Are there any existing analytical methods for quantifying Pemetrexed disodium hemipentahydrate?

A3: Yes, there are validated RP-HPLC methods for the quantitative analysis of Pemetrexed disodium hemipentahydrate. [] Although the specific details of the method aren't provided in the abstract, this highlights the availability of analytical techniques for accurate determination of drug content in formulations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

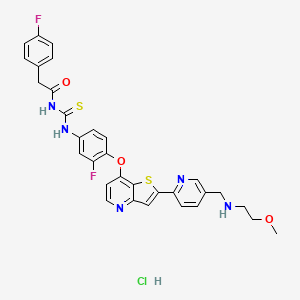

![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)

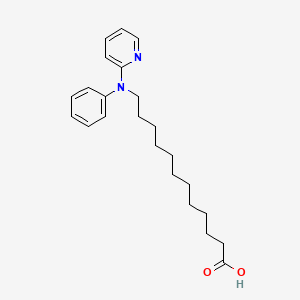

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)

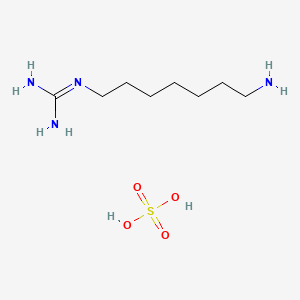

![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)